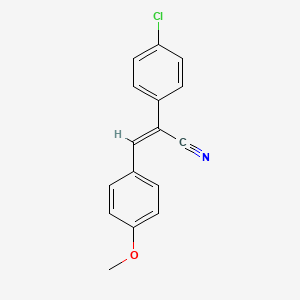

2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile

Vue d'ensemble

Description

The compound 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile is part of a class of organic compounds known as acrylonitriles, which are of interest due to their potential applications in creating bioactive heterocycles and for their various physical and chemical properties.

Synthesis Analysis

Acrylonitriles, including compounds with methoxyphenyl and chlorophenyl groups, are typically synthesized via base-catalyzed reactions between appropriate benzaldehydes and acetonitriles. For example, the synthesis of related compounds has been performed through the reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showing the versatility of base-catalyzed reactions in forming these structures (Kavitha et al., 2006).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives has been determined using X-ray crystallography. These studies reveal that the compounds often crystallize in monoclinic space groups and exhibit both inter- and intramolecular hydrogen bonds. Similar studies on related molecules provide insights into the geometric configuration, including bond lengths and angles (Kavitha et al., 2006).

Chemical Reactions and Properties

Acrylonitrile derivatives, including those substituted with chlorophenyl and methoxyphenyl groups, can undergo various organic transformations. They can be utilized in C-C bond formation reactions and can be transformed into various bioactive heterocycles. These functionalities make them valuable in organic synthesis (Naveen et al., 2006).

Applications De Recherche Scientifique

Cancer Research and Drug Development

Research into 2-phenylacrylonitriles, including 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, has unveiled promising applications in cancer research and drug development. A study by Tarleton et al. (2011) highlighted the cytotoxic properties of a family of 2-phenylacrylonitriles, showing significant growth inhibition across various human cancer cell lines. This research identified key compounds with potent cytotoxicity, underlining the potential of such molecules in developing cancer therapeutics (Tarleton et al., 2011).

Crystallography and Molecular Structure

Studies on the synthesis and crystal structure of related acrylonitrile derivatives provide insights into their molecular arrangement and potential reactivity. Kavitha et al. (2006) synthesized a dipolarophile closely related to 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, revealing its crystalline structure and demonstrating the importance of intramolecular hydrogen bonds in stabilizing these compounds (Kavitha et al., 2006). Another study by Naveen et al. (2006) on a similar compound highlighted the relevance of the nitrile function in organic chemistry, especially in forming bioactive heterocycles, underscoring the versatility of these molecules (Naveen et al., 2006).

Organic Electronics and Polymer Science

The unique electronic properties of acrylonitrile derivatives, including those similar to 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, have applications in organic electronics. Research into α,β-diarylacrylonitrile derivatives containing biphenyl groups and triphenylamine units, as conducted by Li et al. (2011), explores their photoluminescence characteristics. These compounds exhibit green fluorescence and possess good thermal stability, indicating their potential use in organic light-emitting diodes (OLEDs) and other photonic applications (Li et al., 2011).

Acrylonitrile Derivatives as Electron Acceptors

Kazici et al. (2016) synthesized a novel acrylonitrile derivative evaluated as an electron acceptor in bulk heterojunction organic solar cells. This study showcases the application of such compounds in enhancing the efficiency of organic solar cells through improved photovoltaic performance (Kazici et al., 2016).

Propriétés

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHURWDVQKETO-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | |

CAS RN |

72030-11-6 | |

| Record name | p-Methoxybenzylidene-p-chlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072030116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)